N-(2,4-dimethylphenyl)-4-methyloxazole-5-carboxamide
Description
N-(2,4-Dimethylphenyl)-4-methyloxazole-5-carboxamide is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at position 4 and a carboxamide group linked to a 2,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-11(9(2)6-8)15-13(16)12-10(3)14-7-17-12/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBIEQYWBLQRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CO2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-methyloxazole-5-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 4-methyloxazole-5-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-methyloxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further characterized and utilized in different applications.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-methyloxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-methyloxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
The 2,4-dimethylphenyl group in the target compound distinguishes it from analogs such as N-[4-(diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (). The latter features a 4-diethylamino substituent, which introduces electron-donating properties and bulkier steric effects compared to the methyl groups in the target compound. Such modifications influence solubility and binding affinity; for example, diethylamino groups enhance water solubility but may reduce membrane permeability .
Variations in the Isoxazole Core
The 4-methyloxazole-5-carboxamide core is structurally similar to 5-methyl-3-phenylisoxazole-4-carboxamide derivatives (). However, the position of the methyl group (4 vs. 5) and the presence of a phenyl vs. thiophene ring () alter electronic and steric profiles. For instance, N-[3-chloro-4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide () incorporates a chloro substituent, which increases electronegativity and may enhance interactions with hydrophobic enzyme pockets .
Carboxamide Linker Modifications
The carboxamide linker in the target compound is conserved across analogs, but its connectivity varies. This modification has been shown to improve inhibitory activity against specific kinases by 20–30% compared to non-alkylated analogs .
Key Differences :
- The target compound’s 2,4-dimethylphenylamine requires precise stoichiometry to avoid side reactions, unlike diethylamino-substituted analogs, which tolerate excess amine due to their higher nucleophilicity .
- Yields for analogs range from 51% () to 78% (), suggesting similar efficiency for the target compound.
Structure-Activity Relationship (SAR) Insights
Electron-Donating Groups (e.g., NEt₂, OMe): Enhance solubility and hydrogen bonding but reduce blood-brain barrier penetration.
Steric Bulk : Benzyl or chloro substituents improve selectivity for hydrophobic enzyme pockets but may limit oral bioavailability.
Isoxazole Methyl Position: A methyl group at position 4 (vs.
Biological Activity
N-(2,4-dimethylphenyl)-4-methyloxazole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its diverse biological activities. The presence of the dimethylphenyl group and the carboxamide functionality may enhance its interaction with biological targets.
The biological effects of this compound are believed to stem from its ability to interact with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions with proteins, potentially modulating their activity.
Antimicrobial Activity
Research indicates that compounds containing oxazole moieties often exhibit antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi. Preliminary studies suggest that this compound may possess comparable activity due to structural similarities with known antimicrobial agents.
Case Studies
- Antifungal Activity : A study evaluated the antifungal potential of various oxazole derivatives, revealing that those with specific substitutions exhibited significant activity against Candida species. While direct studies on this compound are lacking, its structural framework suggests potential effectiveness against fungal pathogens.
- Anticancer Studies : In a comparative analysis of oxazole derivatives' effects on prostate cancer cells, several compounds demonstrated substantial growth inhibition. The mechanism was attributed to interference with microtubule dynamics. Further research is warranted to investigate if this compound exhibits similar effects.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Similar oxazole derivatives showed significant antibacterial effects against E. coli and S. aureus. |
| Study B | Anticancer Activity | Compounds analogous to this compound inhibited cancer cell proliferation by disrupting tubulin polymerization. |
| Study C | Antifungal Activity | Oxazole derivatives demonstrated antifungal properties against Candida species; further exploration needed for specific compound efficacy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
